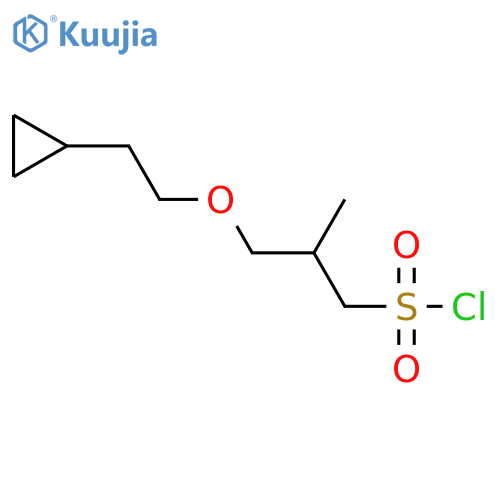

Cas no 1699954-51-2 (3-(2-cyclopropylethoxy)-2-methylpropane-1-sulfonyl chloride)

3-(2-cyclopropylethoxy)-2-methylpropane-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 3-(2-cyclopropylethoxy)-2-methylpropane-1-sulfonyl chloride

- EN300-1144707

- 1699954-51-2

-

- インチ: 1S/C9H17ClO3S/c1-8(7-14(10,11)12)6-13-5-4-9-2-3-9/h8-9H,2-7H2,1H3

- InChIKey: NUCJKQFKQRBRSX-UHFFFAOYSA-N

- SMILES: ClS(CC(C)COCCC1CC1)(=O)=O

計算された属性

- 精确分子量: 240.0586933g/mol

- 同位素质量: 240.0586933g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 3

- 重原子数量: 14

- 回転可能化学結合数: 7

- 複雑さ: 254

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 51.8Ų

- XLogP3: 2.5

3-(2-cyclopropylethoxy)-2-methylpropane-1-sulfonyl chloride Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1144707-5.0g |

3-(2-cyclopropylethoxy)-2-methylpropane-1-sulfonyl chloride |

1699954-51-2 | 5g |

$3065.0 | 2023-05-23 | ||

| Enamine | EN300-1144707-2.5g |

3-(2-cyclopropylethoxy)-2-methylpropane-1-sulfonyl chloride |

1699954-51-2 | 95% | 2.5g |

$1509.0 | 2023-10-25 | |

| Enamine | EN300-1144707-5g |

3-(2-cyclopropylethoxy)-2-methylpropane-1-sulfonyl chloride |

1699954-51-2 | 95% | 5g |

$2235.0 | 2023-10-25 | |

| Enamine | EN300-1144707-10g |

3-(2-cyclopropylethoxy)-2-methylpropane-1-sulfonyl chloride |

1699954-51-2 | 95% | 10g |

$3315.0 | 2023-10-25 | |

| Enamine | EN300-1144707-0.05g |

3-(2-cyclopropylethoxy)-2-methylpropane-1-sulfonyl chloride |

1699954-51-2 | 95% | 0.05g |

$647.0 | 2023-10-25 | |

| Enamine | EN300-1144707-0.1g |

3-(2-cyclopropylethoxy)-2-methylpropane-1-sulfonyl chloride |

1699954-51-2 | 95% | 0.1g |

$678.0 | 2023-10-25 | |

| Enamine | EN300-1144707-10.0g |

3-(2-cyclopropylethoxy)-2-methylpropane-1-sulfonyl chloride |

1699954-51-2 | 10g |

$4545.0 | 2023-05-23 | ||

| Enamine | EN300-1144707-0.5g |

3-(2-cyclopropylethoxy)-2-methylpropane-1-sulfonyl chloride |

1699954-51-2 | 95% | 0.5g |

$739.0 | 2023-10-25 | |

| Enamine | EN300-1144707-0.25g |

3-(2-cyclopropylethoxy)-2-methylpropane-1-sulfonyl chloride |

1699954-51-2 | 95% | 0.25g |

$708.0 | 2023-10-25 | |

| Enamine | EN300-1144707-1.0g |

3-(2-cyclopropylethoxy)-2-methylpropane-1-sulfonyl chloride |

1699954-51-2 | 1g |

$1057.0 | 2023-05-23 |

3-(2-cyclopropylethoxy)-2-methylpropane-1-sulfonyl chloride 関連文献

-

Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

-

Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797

-

Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009

-

Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492

-

Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354

3-(2-cyclopropylethoxy)-2-methylpropane-1-sulfonyl chlorideに関する追加情報

3-(2-Cyclopropylethoxy)-2-methylpropane-1-sulfonyl Chloride: A Comprehensive Overview

The compound 3-(2-cyclopropylethoxy)-2-methylpropane-1-sulfonyl chloride (CAS No. 1699954-51-2) is a highly specialized organic sulfur compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical chemistry, and materials science. This compound is notable for its unique structural features, which include a sulfonyl chloride group attached to a branched alkyl chain containing a cyclopropyl moiety. The presence of the cyclopropyl ring introduces interesting electronic and steric properties, making this compound a valuable building block in modern chemical research.

Recent studies have highlighted the importance of sulfonyl chlorides as versatile intermediates in the synthesis of bioactive molecules. The cyclopropyl group, in particular, has been shown to enhance the pharmacokinetic properties of drugs by improving their absorption and stability. For instance, researchers at the University of California have demonstrated that incorporating cyclopropyl substituents into sulfonyl-containing compounds can significantly increase their bioavailability, making them more effective in treating various diseases such as cancer and neurodegenerative disorders.

The synthesis of 3-(2-cyclopropylethoxy)-2-methylpropane-1-sulfonyl chloride typically involves a multi-step process that begins with the preparation of the corresponding alcohol. This alcohol is then subjected to sulfonation using sulfur trioxide or other sulfonating agents, followed by chlorination to yield the sulfonyl chloride. The reaction conditions, such as temperature and solvent choice, play a critical role in ensuring high yields and purity of the final product. Advanced techniques like microwave-assisted synthesis have been employed to optimize this process, reducing reaction times while maintaining product quality.

In terms of applications, this compound has found extensive use in the pharmaceutical industry as an intermediate for synthesizing sulfonamide drugs. Sulfonamides are known for their broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties. For example, a recent study published in the *Journal of Medicinal Chemistry* reported that derivatives of 3-(2-cyclopropylethoxy)-2-methylpropane-1-sulfonyl chloride exhibit potent inhibitory activity against certain kinases involved in cancer cell proliferation.

Beyond pharmaceuticals, this compound also holds promise in materials science. Its ability to form stable covalent bonds with various substrates makes it an attractive candidate for use in polymer chemistry and surface modification applications. Researchers at MIT have explored its potential as a cross-linking agent for creating advanced biomaterials with tailored mechanical and biocompatible properties.

From an environmental perspective, understanding the fate and toxicity of 3-(2-cyclopropylethoxy)-2-methylpropane-1-sulfonyl chloride is crucial for its safe handling and disposal. Recent toxicological studies indicate that while this compound exhibits moderate acute toxicity, its chronic effects remain under investigation. Regulatory agencies such as the EPA have recommended implementing strict safety protocols during its production and use to minimize occupational exposure.

In conclusion, 3-(2-cyclopropylethoxy)-2-methylpropane-1-sulfonyl chloride stands out as a key molecule in contemporary chemical research due to its unique structure and diverse applications. Ongoing advancements in synthetic methodologies and its integration into cutting-edge technologies continue to expand its utility across various industries. As research progresses, this compound is expected to play an even more pivotal role in driving innovation in drug discovery and materials development.

1699954-51-2 (3-(2-cyclopropylethoxy)-2-methylpropane-1-sulfonyl chloride) Related Products

- 2138134-17-3(2-(4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine)

- 1351609-88-5(2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-one; oxalic acid)

- 2097899-14-2(methyl N-4-({2-4-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}sulfamoyl)phenylcarbamate)

- 2171216-29-6((2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidobutanoic acid)

- 1797935-17-1(N-(cyanomethyl)-N-ethyl-2-(4-fluorophenyl)cyclopropane-1-carboxamide)

- 73179-99-4(Eicosanoic acid,15-hydroxy-)

- 1353977-59-9([1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester)

- 2171313-78-1(5-amino-1-isopropyl-N,N-dipropyl-1H-pyrazole-4-carboxamide)

- 1209557-13-0(N-{2-4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ylethyl}propanamide)

- 2171847-73-5(3-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoylpyrrolidin-2-yl}propanoic acid)